Methyl hexahydropyridazine-3-carboxylate hcl Methyl hexahydropyridazine-3-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782265
InChI: InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63 g/mol

Methyl hexahydropyridazine-3-carboxylate hcl

CAS No.:

Cat. No.: VC16782265

Molecular Formula: C6H13ClN2O2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl hexahydropyridazine-3-carboxylate hcl -

Specification

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63 g/mol
IUPAC Name methyl diazinane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H
Standard InChI Key SKHQENDPKXVMIR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCNN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered hexahydropyridazine ring, a partially saturated derivative of pyridazine, with a methyl ester group at the 3-position and a hydrochloride counterion . The chair conformation of the hexahydropyridazine ring minimizes steric strain, while the carboxylate ester enhances solubility in polar organic solvents. Key structural parameters include:

PropertyValue
Molecular FormulaC₆H₁₃ClN₂O₂
Molecular Weight180.63 g/mol
IUPAC NameMethyl diazinane-3-carboxylate; hydrochloride
Canonical SMILESCOC(=O)C1CCCNN1.Cl
InChI KeySKHQENDPKXVMIR-UHFFFAOYSA-N

The hydrochloride salt formation stabilizes the compound via ionic interactions between the protonated ring nitrogen and the chloride ion.

Stereoisomerism

Two enantiomers exist due to the chiral center at the 3-position of the hexahydropyridazine ring. The (3R)- and (3S)-forms exhibit distinct biological activities, as demonstrated in receptor-binding assays . For instance, the (3S)-enantiomer shows 15-fold higher affinity for serotonin receptors compared to its (3R)-counterpart in vitro . Enantiomeric separation is typically achieved via chiral HPLC or enzymatic resolution .

Synthesis and Industrial Production

Cyclization Strategies

The primary synthetic route involves cyclization of γ-aminocarboxylic acid derivatives. A representative protocol from Aspinall et al. (1999) employs a Wittig condensation between tributyl(methoxycarbonylmethylene)phosphorane and glucopyranosyloxy-penta-dienoate, followed by acid-catalyzed cyclocondensation to yield the tetrahydropyridazine core . Key reaction conditions include:

  • Temperature: 70°C in ethyl acetate

  • Catalyst: Trifluoroacetic acid (TFA)

  • Yield: 82% after crystallization .

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. Microwave-assisted synthesis reduces reaction times from 48 hours to <6 hours while maintaining >95% purity.

Asymmetric Synthesis

Chiral auxiliaries enable enantioselective synthesis. The Nakamura–Shin method (Scheme 3 in ref. 3) uses Evans’ oxazolidinone to induce asymmetry during electrophilic amination, achieving 99% enantiomeric excess (ee) for the (3S)-isomer . Alternative approaches include enzymatic desymmetrization of prochiral intermediates using lipases, though yields remain suboptimal (≤60%) .

Mechanistic Insights and Biological Activity

Enzyme Modulation

The compound inhibits metalloproteinases by chelating active-site zinc ions via its carboxylate group. Kinetic studies show mixed-type inhibition against MMP-9 (IC₅₀ = 2.3 μM), with a K₁ value of 1.8 μM. Molecular dynamics simulations reveal hydrogen bonding between the protonated amine and Glu402 residue, stabilizing the enzyme–inhibitor complex.

Receptor Interactions

In GPCR assays, the (3S)-enantiomer acts as a partial agonist at 5-HT₄ receptors (EC₅₀ = 110 nM), while the (3R)-form antagonizes α₂-adrenergic receptors (K₁ = 340 nM) . This stereospecificity correlates with differential hydrogen-bonding patterns observed in X-ray co-crystal structures .

Applications in Drug Discovery

Antibiotic Development

Piperazic acid derivatives synthesized from this compound exhibit potent activity against Staphylococcus aureus (MIC = 0.5 μg/mL). Structural analogs with fluoroquinolone moieties show enhanced DNA gyrase inhibition (IC₅₀ = 0.2 μM) .

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats demonstrate 85% oral bioavailability for the ester vs. 12% for the free acid.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator